1,5-Dibromo-3-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-fluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the sequential bromination, fluorination, and iodination of a benzene precursor. The reaction conditions typically include the use of halogenating agents such as bromine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of halogenating agents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
1,5-Dibromo-3-fluoro-2-iodobenzene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Material Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties, such as conductive polymers and liquid crystals.
Medicinal Chemistry: It is employed in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe or labeling agent in biochemical assays to study molecular interactions and pathways
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-fluoro-2-iodobenzene depends on its specific application and the target molecules involvedThese interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms.
2-Bromo-1,3-difluoro-5-iodobenzene: Contains two fluorine atoms and one bromine atom, differing in the halogenation pattern.
2-Bromo-4-fluoro-1-iodobenzene: Another isomer with a different arrangement of halogen atoms on the benzene ring
Uniqueness
1,5-Dibromo-3-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its isomers. This unique arrangement allows for selective functionalization and the formation of specific derivatives that may not be easily accessible from other similar compounds .
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURVCDCHYBPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.